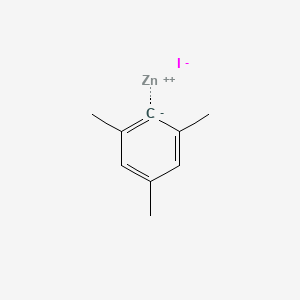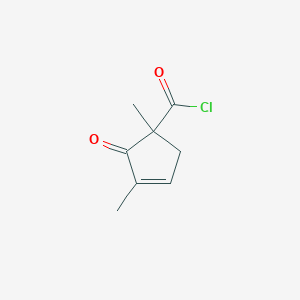
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H9ClO2. It is characterized by a five-membered ring structure containing a ketone and an acyl chloride functional group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C8H10O3+SOCl2→C8H9ClO2+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the ketone group.
Carboxylic Acids: Formed by the oxidation of the ketone group.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of amides and esters. The ketone group can also participate in redox reactions, further expanding the compound’s utility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-carboxylic acid
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-methyl ester
- 1,3-Dimethyl-2-oxocyclopent-3-ene-1-amine
Uniqueness
1,3-Dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride is unique due to the presence of both a ketone and an acyl chloride functional group within a five-membered ring structure. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
97424-77-6 |
|---|---|
Molekularformel |
C8H9ClO2 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
1,3-dimethyl-2-oxocyclopent-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-4-8(2,6(5)10)7(9)11/h3H,4H2,1-2H3 |
InChI-Schlüssel |
ZRKNZSNZNHCPDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(C1=O)(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



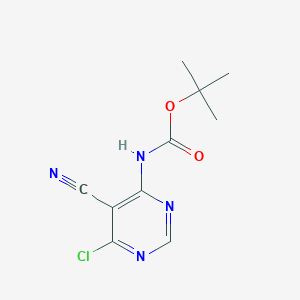
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
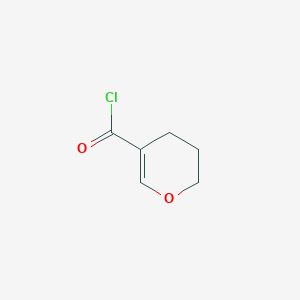
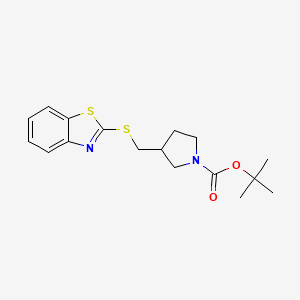
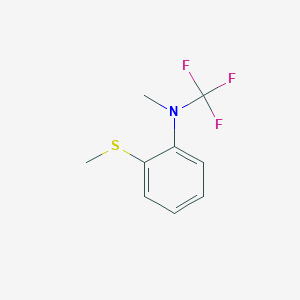
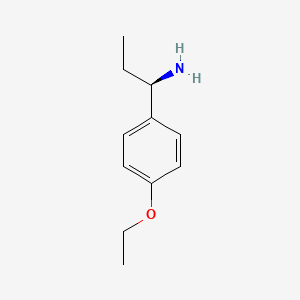
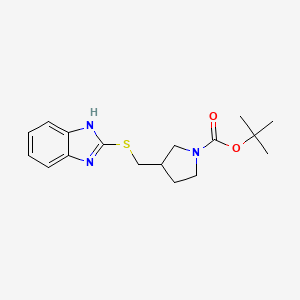
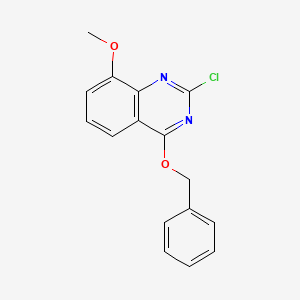


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
